N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide
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Overview
Description
N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a complex organic compound featuring a combination of imidazole, furan, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Propyl Chain: The imidazole ring is then functionalized with a propyl chain through nucleophilic substitution reactions.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Coupling of the Furan and Imidazole Moieties: The furan and imidazole moieties are coupled using a suitable linker, often involving amide bond formation.
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct configuration and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound’s imidazole and furan rings are of interest due to their potential interactions with biological macromolecules. These interactions can be studied to develop new biochemical assays or probes.
Medicine
In medicine, the compound’s structure suggests potential pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Research into these activities could lead to the development of new therapeutic agents.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structural features may also make it suitable for use in catalysis or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide exerts its effects likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide
- N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(4-methylphenyl)prop-1-en-2-yl]benzamide
Uniqueness
Compared to similar compounds, N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is unique due to the presence of the trifluoromethyl group on the phenyl ring. This group can significantly alter the compound’s electronic properties, potentially enhancing its biological activity or stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H23F3N4O3 |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
N-[(Z)-3-(3-imidazol-1-ylpropylamino)-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H23F3N4O3/c28-27(29,30)21-9-4-8-20(16-21)24-11-10-22(37-24)17-23(33-25(35)19-6-2-1-3-7-19)26(36)32-12-5-14-34-15-13-31-18-34/h1-4,6-11,13,15-18H,5,12,14H2,(H,32,36)(H,33,35)/b23-17- |
InChI Key |
NMRJLTPBRWKWTO-QJOMJCCJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C(=O)NCCCN4C=CN=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCCCN4C=CN=C4 |
Origin of Product |
United States |
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